(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an imino group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-(trifluoromethyl)aniline with isatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino-indolone structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxo-indolone derivatives.
Reduction: Formation of amine-indolone derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[3-(fluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
- (3Z)-3-{[3-(chloromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
- (3Z)-3-{[3-(bromomethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the trifluoromethyl group in (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its analogs with other halogen substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61294-07-3 |
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Molecular Formula |
C15H9F3N2O |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)20-14(13)21/h1-8H,(H,19,20,21) |
InChI Key |
BNSKFCOAYKYHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC(=C3)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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